molecular formula C13H16O3 B134911 trans-Benzyl 3-hydroxycyclopentanecarboxylate CAS No. 946152-80-3

trans-Benzyl 3-hydroxycyclopentanecarboxylate

Cat. No. B134911
M. Wt: 220.26 g/mol
InChI Key: RDUCOWDKAANTQZ-VXGBXAGGSA-N
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Description

Trans-Benzyl 3-hydroxycyclopentanecarboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of various heterocyclic compounds and benzofuran derivatives, as well as the characterization of monocyclic β-lactams, are topics covered in the papers .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of ethyl acrylate in Diels-Alder reactions to produce complex bicyclic structures . Similarly, the synthesis of benzofuran derivatives from ethyl 2-acylphenoxyacetates indicates that the formation of trans isomers can be influenced by the structure of the acyl group . These methods could potentially be adapted for the synthesis of trans-Benzyl 3-hydroxycyclopentanecarboxylate by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to trans-Benzyl 3-hydroxycyclopentanecarboxylate has been elucidated using various spectroscopic techniques, including NMR, FTIR, and mass spectrometry . X-ray crystallography has also been employed to determine the precise structure of a seleno-substituted β-lactam . These techniques would be essential in analyzing the molecular structure of trans-Benzyl 3-hydroxycyclopentanecarboxylate to confirm its stereochemistry and conformation.

Chemical Reactions Analysis

The papers describe several chemical reactions, such as the AlCl3 catalyzed addition of benzene to cyclohexenecarboxylic acid derivatives . The base-induced epimerization of these compounds indicates that stereochemical outcomes can be manipulated under certain conditions . This knowledge can be applied to understand the chemical reactivity of trans-Benzyl 3-hydroxycyclopentanecarboxylate, particularly in reactions that may involve epimerization or electrophilic addition.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of trans-Benzyl 3-hydroxycyclopentanecarboxylate, they do provide information on related compounds. For example, intramolecular hydrogen bonding and dynamic equilibria between different forms in solution have been observed for certain cyclohexanecarboxylic acid derivatives . These findings suggest that trans-Benzyl 3-hydroxycyclopentanecarboxylate may also exhibit similar properties, which could affect its solubility, stability, and reactivity.

Scientific Research Applications

Pharmaceutical Applications

Trans-Benzyl 3-hydroxycyclopentanecarboxylate exhibits potential in pharmaceutical research, primarily due to its structural similarity to compounds with known medical benefits. Research indicates that derivatives of similar structural frameworks, such as benzoxaboroles and benzofurans, demonstrate significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties (Adamczyk-Woźniak et al., 2009); (Hiremathad et al., 2015). These findings underline the importance of further investigation into trans-Benzyl 3-hydroxycyclopentanecarboxylate for its potential therapeutic applications.

Chemical Synthesis and Material Science

The chemical synthesis of compounds related to trans-Benzyl 3-hydroxycyclopentanecarboxylate opens up new avenues in material science. The development of novel synthetic pathways can lead to the discovery of materials with unique properties suitable for industrial applications. For instance, benzothiazoles and benzofurans are noted for their role in the synthesis of materials with potential utility in electronics and as functional coatings, owing to their stability and electronic properties (Keri et al., 2015); (Miao et al., 2019).

Environmental Impact Studies

Understanding the environmental impact of synthetic compounds is crucial. Research into similar compounds has highlighted the importance of assessing the ecological risks associated with the widespread use of chemically active substances. For example, studies on the environmental occurrence, toxicities, and ecological risks of benzophenone-3, a common component in sunscreens, underscore the need to evaluate the environmental footprint of synthetic compounds (Kim & Choi, 2014). Such investigations are pertinent for trans-Benzyl 3-hydroxycyclopentanecarboxylate to ensure its applications are environmentally sustainable.

Safety And Hazards

The compound is associated with certain safety hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements associated with the compound include P264, P270, P301+P312, and P330 . For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUCOWDKAANTQZ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Benzyl 3-hydroxycyclopentanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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